molecular formula C9H10O3 B141060 Veratraldehyde CAS No. 120-14-9

Veratraldehyde

Cat. No. B141060
CAS RN: 120-14-9
M. Wt: 166.17 g/mol
InChI Key: WJUFSDZVCOTFON-UHFFFAOYSA-N
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Description

Veratraldehyde, also known as 3,4-dimethoxybenzaldehyde, is an organic compound that is commonly used in the flavor and fragrance industry. It is also an intermediate in the synthesis of other chemicals and pharmaceuticals. The compound is derived from lignin, a natural polymer found in the cell walls of plants, particularly in wood and bark .

Synthesis Analysis

Veratraldehyde can be synthesized through the oxidation of veratryl alcohol. One method involves the use of bimetallic Au-Pd catalysts supported on a Ce0.62Zr0.38O2 mixed oxide, which shows a synergistic effect between gold and palladium, resulting in high selectivity and turnover frequency for the oxidation process . Another green synthesis approach uses potassium-promoted lanthanum-magnesium mixed oxide catalysts for the O-alkylation of vanillin with dimethyl carbonate, offering an environmentally friendly alternative to traditional methods . Additionally, the electroenzymatic oxidation of veratryl alcohol using lignin peroxidase has been reported as an effective method, replacing the need for hydrogen peroxide .

Molecular Structure Analysis

Veratraldehyde's molecular structure consists of a benzene ring with two methoxy groups and an aldehyde group. This structure is pivotal for its reactivity and properties. The compound's molecular structure can be analyzed through various spectroscopic methods, as demonstrated in the synthesis of 6-nitro veratraldehyde, where techniques such as TLC, GC, IR, 1H-NMR, and GC-MS were employed .

Chemical Reactions Analysis

Veratraldehyde undergoes various chemical reactions, including oxidation and degradation. It can be oxidized to veratric acid using different catalysts, such as iron(III) porphyrins and horseradish peroxidase in ionic liquids . The degradation of veratraldehyde by Alcaligenes paradoxus results in the formation of veratric acid, vanillic acid, and veratryl alcohol . Additionally, the photoenhanced degradation of veratraldehyde upon heterogeneous ozone reactions has been observed, with veratric acid being a main identified product .

Physical and Chemical Properties Analysis

The physical and chemical properties of veratraldehyde are influenced by its molecular structure. It is typically a white crystalline solid with a melting point of 43°C . The compound exhibits good stability and high selectivity in various reactions. For instance, the selective oxidation of veratryl alcohol to veratraldehyde using Au-Pd/Ce0.62Zr0.38O2 catalysts maintains a selectivity higher than 99% . The bioanalytical method development for veratraldehyde and its metabolite veratric acid in rat plasma highlights its detectability and quantification in biological systems, which is crucial for pharmacokinetic studies .

Scientific Research Applications

1. Synthesis and Optimization in Medicinal Chemistry

Veratraldehyde is employed in the synthesis processes in medicinal chemistry. Its synthesis has been optimized to be more economical, efficient, and environmentally friendly. The optimization includes considerations on reaction mechanisms, feeding modes, reaction temperatures, pH, controllability, and safety, aiming to enhance the teaching and learning experience in medicinal chemistry experimental settings (Hongme, 2014). Additionally, various methods like the traditional, microwave, and traditional-improved methods have been explored for synthesizing veratraldehyde, highlighting the integration of research work and experimental teaching (Hui, 2008).

2. Green Synthesis and Industrial Application

Veratraldehyde plays a crucial role in industries such as perfumery, agrochemical, and pharmaceuticals. Efforts have been made to synthesize veratraldehyde using environmentally benign reagents and methods, such as potassium promoted La2O3–MgO catalysts. This approach not only improves the synthesis process but also addresses the issues related to effluent disposal and product purity seen in traditional methods using homogeneous catalysts (Molleti & Yadav, 2017).

3. Analytical Method Development and Pharmacokinetics

Veratraldehyde's pharmacokinetics and metabolism have been studied through the development of sensitive and rapid analytical methods. A UHPLC-MS/MS method has been developed for the simultaneous determination of veratraldehyde and its metabolite veratric acid in rat plasma, facilitating the understanding of its absorption and metabolism in different administration routes (Huh et al., 2020).

4. Electroenzymatic Oxidation and Industrial Processing

Electroenzymatic oxidation methods have been developed for the conversion of veratryl alcohol to veratraldehyde, blending electrochemical and enzymatic reactions. This novel method replaces hydrogen peroxide with an electrochemical reactor in the oxidation process, leading to advancements in industrial processing and biodegradation systems (Lee & Moon, 2003).

5. Corrosion Inhibition Properties

Veratraldehyde has been tested as a corrosion inhibitor for mild steel in acidic environments. The studies have demonstrated its efficiency in inhibiting corrosion, with its performance varying with concentration, temperature, and the type of acid medium. The findings indicate potential applications of veratraldehyde in protecting metal surfaces from corrosion (Shylesha et al., 2010).

Safety And Hazards

Veratraldehyde may have toxicity and irritability that could have adverse effects on human health . Animal experiments have shown that veratraldehyde can cause liver and kidney damage, as well as symptoms like respiratory difficulties and seizures . It is recommended to wear personal protective equipment/face protection, avoid contact with skin, eyes or clothing, avoid dust formation, and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The global Veratraldehyde market is driven by several key factors. One of the primary drivers is the increasing demand for Veratraldehyde in various industries . As the world economy continues to grow, the demand for Veratraldehyde is expected to increase as well . Additionally, technological advancements are also driving the market, as new and improved Veratraldehyde are being developed to meet the needs of consumers . Another important driver is the growing awareness of the environmental impact of Veratraldehyde, which has led to the development of more sustainable and eco-friendly options .

properties

IUPAC Name

3,4-dimethoxybenzaldehyde
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InChI

InChI=1S/C9H10O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6H,1-2H3
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InChI Key

WJUFSDZVCOTFON-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC
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Molecular Formula

C9H10O3
Record name VERATRALDEHYDE
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DSSTOX Substance ID

DTXSID7026285
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Molecular Weight

166.17 g/mol
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Physical Description

Veratraldehyde appears as needles or chunky light peach powder. Has an odor of vanilla beans. (NTP, 1992), Solid, white crystalline solid
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Boiling Point

538 °F at 760 mmHg (NTP, 1992), 281.00 °C. @ 760.00 mm Hg
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Flash Point

greater than 230 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), 6.32 mg/mL at 25 °C, insoluble in cold water; soluble in hot water oils, soluble (in ethanol)
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Product Name

3,4-Dimethoxybenzaldehyde

CAS RN

120-14-9
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Record name Benzaldehyde, 3,4-dimethoxy-
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Melting Point

108 to 109 °F (NTP, 1992), 58 °C
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Synthesis routes and methods I

Procedure details

22 ml of a dipotassium hydrogen phosphate/citric acid buffer solution of pH 4.5 (prepared by titrating a 0.2 M potassium dihydrogen phosphate solution with a 0.1 M citric acid solution and diluting to 1/4) were treated at 45° C. with 243 mg (1.60 mmol) of 3,4-dimethoxytoluene in 1 ml of ethanol. 0.180 mmol of a mediator (Table 1) was added with stirring. After approx. 10 minutes, the mixture was treated with 5 ml of an aqueous solution of 2 mg/ml laccase from Trametes versicolor (specific activity: approx. 18 IU/mg, defined with ABTS as substrate). After a reaction time of 22 hours with exposure to air, the reaction solution was extracted with chloroform and examined by N spectroscopy and gas chromatography. Yields of 3,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzyl alcohol, see Table 1.
Name
dipotassium hydrogen phosphate citric acid
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
243 mg
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
5 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

100 g of vanillin (0.658 mol), 128 g of dimethyl sulfate (1.00 mol), and 96.0 g of sodium carbonate (0.91 mol) were heated with stirring to 80° C over b 0.5 hr. Stirring was continued at this temperature for 1.0 hr. over which time 60 ml of water were added in 5 ml portions. Work-up as in Example 1 gave a quantitative yield of veratraldehyde which contained not more than 0.1% vanillin, as determined by g.l.c. analysis.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

22 ml of a dipotassium hydrogen phosphate/citric acid buffer solution of pH 4.5 (prepared by titrating a 0.2 M potassium dihydrogen phosphate solution with a 0.1 M citric acid solution and diluting to 1/4) were treated at 45° C. with 269 mg (1.60 mmol) of 3,4-dimethoxybenzyl alcohol in 1 ml of ethanol. 32.1 mg (0.180 mmol) of 3-amino-N-hydroxyphthalimide were added with stirring. After approx. 10 minutes, the mixture was treated with 5 ml of an aqueous solution of 2 mg/ml laccase from Trametes versicolor (specific activity approx. 18 IU/mg, defined with ABTS as substrate). After a reaction time of 22 hours, the reaction solution was extracted with chloroform and examined by NMR spectroscopy. Yield 92% of 3,4-dimethoxybenzaldehyde.
Name
dipotassium hydrogen phosphate citric acid
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
269 mg
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
32.1 mg
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
5 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods IV

Procedure details

In a 5 L flask equipped with mechanical stirrer and reflux condenser were placed 100.0 g (0.657 mol) of 3.4-dimethoxytoluene, 2.64 L of cyclohexane (0.25 M), and 104.5 g (0.986 mol) of anhydrous sodium carbonate. The apparatus was flushed with argon. The mixture was stirred and heated to reflux while continuing to sweep argon gently over the solution. A mixture of 197.28 g of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.69 mol, 1.05 eq.) and 4.08 g 2,2'-azobis- 2,4-dimethylpentanenitrile (VAZO-52, 0.016 mol, 0.025 eq.) were gradually added through a funnel to the solution over a period of 120 minutes. After addition of the mixture was complete, the reaction mixture was allowed to stir for another thirty minutes at reflux. The solution was allowed to cool to room temperature and the solids was removed by vacuum filtration. The receiver flask contained 122.0 g of sodium carbonate monohydrate. The cyclohexane was removed in vacuo. To the residue was added 600 mL of water and 600 mL of tetrahydrofuran. The solution was mechanically stirred and heated to reflux for two hours. After cooling, the tetrahydrofuran was removed in vacuo. The aqueous solution was extracted three times with 200 mL of methyl tert-butyl ether. The organic extract was dried with anhydrous magnesium sulfate. After removing the magnesium sulfate by vacuum filtration through a fritted funnel, the methyl tert-butyl ether was removed in vacuo to provide 120.6 g of crude veratraldehyde (0.725 mol, 110.4% yield) that was shown to be 74.9% pure by GC and 77.4% pure by HPLC. The product was purified by bulb-to-bulb distillation to provide 72.2 g of veratraldehyde (0.434 mol, 66.1% yield, 94.1% pure by GC, 97.2% pure by HPLC). The distilled material was dissolved in 1.5 volumes (108 mL) of toluene and 1.5 volumes of cyclohexane and allowed to sit overnight in a freezer. The crystals were collected the following morning by vacuum filtration. The filter cake was washed liberally with cyclohexane. After drying in vacuo, 53.7 g (0.323 mol, 49.2% yield, 100.0% pure by HPLC, 99.2% pure by GC) of white crystalline veratraldehyde was collected.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
104.5 g
Type
reactant
Reaction Step Two
Quantity
197.28 g
Type
reactant
Reaction Step Three
Quantity
0.016 mol
Type
catalyst
Reaction Step Four
Quantity
2.64 L
Type
solvent
Reaction Step Five
Yield
110.4%

Retrosynthesis Analysis

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